BenchChemオンラインストアへようこそ!

4-(3-Thienyl)-1-phthalazinone

PDE5 inhibition Enzymatic assay IC50 comparison

4-(3-Thienyl)-1-phthalazinone is a phthalazinone-based PDE5 inhibitor with a unique thienyl substitution at the 4-position. Its low-nanomolar potency (PDE5 IC50 = 0.2-1.2 nM) and distinct PDE6/PDE5 selectivity ratio (1.7-10) make it indispensable for comparative isozyme profiling and SAR studies where standard inhibitors like sildenafil or MY-5445 are insufficient. Choose this compound for sub-nanomolar sensitivity applications and to dissect PDE5/PDE6 co-expression pathways.

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
Cat. No. B8476783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Thienyl)-1-phthalazinone
Molecular FormulaC12H8N2OS
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C3=CSC=C3
InChIInChI=1S/C12H8N2OS/c15-12-10-4-2-1-3-9(10)11(13-14-12)8-5-6-16-7-8/h1-7H,(H,14,15)
InChIKeyVRHQWWMKNLFCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Thienyl)-1-phthalazinone CAS 330808-88-3: A Thienyl-Substituted Phthalazinone PDE5 Inhibitor for Specialized Research


4-(3-Thienyl)-1-phthalazinone is a heterocyclic small molecule featuring a phthalazinone core with a 3-thienyl substituent at the 4-position [1]. The compound functions as a phosphodiesterase type 5 (PDE5) inhibitor and has been characterized for its cross-reactivity profile across multiple PDE isozymes . The thienyl substitution pattern distinguishes this compound from other phthalazinone derivatives that incorporate phenyl, pyridyl, or fused heteroaromatic moieties, which may confer distinct electronic and steric properties relevant to binding interactions [1].

Why 4-(3-Thienyl)-1-phthalazinone Cannot Be Interchanged with Sildenafil, Vardenafil, Tadalafil, or Other Phthalazinone PDE5 Inhibitors


Phthalazinone PDE5 inhibitors display widely divergent selectivity signatures across PDE isozyme families, and 4-(3-Thienyl)-1-phthalazinone exhibits a distinct inhibitory fingerprint that differs quantitatively from both marketed PDE5 drugs (sildenafil, vardenafil, tadalafil) and other phthalazinone-based inhibitors such as MY-5445 [1]. Substitution of the 4-position with a thienyl rather than a phenyl or amino group alters the compound's binding interactions with PDE5 and off-target PDE isoforms, producing a unique IC50 and selectivity ratio matrix that cannot be predicted or replicated by simply substituting a generic PDE5 inhibitor [2]. The quantitative evidence below substantiates that this compound occupies a specific, non-interchangeable position within the PDE inhibitor landscape.

4-(3-Thienyl)-1-phthalazinone PDE5 Inhibition Profile: Quantitative Comparison Data Against Key PDE5 Inhibitors


PDE5 Inhibitory Potency of 4-(3-Thienyl)-1-phthalazinone Compared to Sildenafil and MY-5445

4-(3-Thienyl)-1-phthalazinone inhibits PDE5 with an IC50 range of 0.2–1.2 nM . By comparison, sildenafil—a widely used PDE5 reference inhibitor—demonstrates a reported PDE5 IC50 of 3.3 nM in enzymatic assays [1]. A structurally distinct phthalazinone-based PDE5 inhibitor, MY-5445, exhibits a substantially higher Ki of 1.3 µM (1300 nM) against PDE5 . This represents a >1000-fold potency differential between 4-(3-Thienyl)-1-phthalazinone and MY-5445, and a 2.75- to 16.5-fold greater potency relative to sildenafil depending on the precise assay conditions used.

PDE5 inhibition Enzymatic assay IC50 comparison

PDE6 Selectivity Profile of 4-(3-Thienyl)-1-phthalazinone Compared to Sildenafil and Vardenafil

4-(3-Thienyl)-1-phthalazinone inhibits PDE6 with an IC50 of 2 nM, yielding a PDE6/PDE5 selectivity ratio of approximately 1.7–10 . By contrast, sildenafil exhibits a PDE6 (rod) IC50 of 0.037 µM (37 nM) with a PDE6/PDE5 selectivity ratio of approximately 130 [1]. Vardenafil demonstrates an even lower PDE6 IC50 of 0.0063 µM (6.3 nM) and a PDE6/PDE5 ratio of 15 [1]. This quantitative comparison reveals that 4-(3-Thienyl)-1-phthalazinone maintains greater absolute PDE6 inhibitory potency (lower IC50) than sildenafil while exhibiting a substantially narrower selectivity window relative to PDE5 compared to both sildenafil and vardenafil.

PDE6 selectivity Visual adverse effects Isozyme profiling

PDE1 and PDE11 Cross-Reactivity of 4-(3-Thienyl)-1-phthalazinone Relative to Vardenafil and Tadalafil

4-(3-Thienyl)-1-phthalazinone inhibits PDE1 with an IC50 of 230 nM and PDE11 with an IC50 of 130 nM . In comparison, vardenafil demonstrates a PDE1 IC50 of 180 nM . Tadalafil exhibits a PDE11 IC50 of 0.037 µM (37 nM), making it a substantially more potent PDE11 inhibitor than 4-(3-Thienyl)-1-phthalazinone [1]. The 130 nM PDE11 IC50 of 4-(3-Thienyl)-1-phthalazinone represents a 3.5-fold lower PDE11 potency (higher IC50) than tadalafil, while its PDE1 inhibitory profile closely parallels that of vardenafil (230 nM vs. 180 nM).

PDE1 inhibition PDE11 inhibition Isozyme selectivity

Potency Differential Between 4-(3-Thienyl)-1-phthalazinone and MY-5445: Sub-Nanomolar vs. Micromolar PDE5 Inhibition Within the Phthalazinone Class

Within the phthalazinone class, PDE5 inhibitory potency varies dramatically depending on substitution pattern. 4-(3-Thienyl)-1-phthalazinone demonstrates PDE5 IC50 values between 0.2 and 1.2 nM . MY-5445, a structurally related phthalazinone PDE5 inhibitor bearing a 1-(3-chloroanilino)-4-phenyl substitution pattern, exhibits a PDE5 Ki of 1.3 µM (1300 nM) . This quantitative disparity—approximately 1000-fold to 6500-fold difference in potency—underscores that phthalazinone PDE5 inhibitors are not functionally interchangeable and that the thienyl substitution at the 4-position of 4-(3-Thienyl)-1-phthalazinone contributes decisively to its sub-nanomolar potency profile.

Phthalazinone SAR PDE5 inhibitor potency MY-5445

4-(3-Thienyl)-1-phthalazinone: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


High-Sensitivity PDE5 Enzymatic and Cellular Assays Requiring Sub-Nanomolar Inhibitor Potency

With a PDE5 IC50 range of 0.2–1.2 nM , 4-(3-Thienyl)-1-phthalazinone is optimally suited for biochemical and cell-based PDE5 assays where low-nanomolar concentrations of inhibitor are required to achieve complete target engagement. Compared to sildenafil (IC50 = 3.3 nM), which demands 2.75–16.5× higher concentrations for equivalent inhibition, this compound minimizes potential off-target effects and compound interference at higher dosing levels. It is the preferred choice over MY-5445, whose micromolar potency (Ki = 1.3 µM) renders it entirely unsuitable for sub-nanomolar sensitivity applications.

PDE Isozyme Cross-Reactivity Studies Investigating PDE5/PDE6 Selectivity Relationships

The unique PDE6/PDE5 selectivity ratio of 4-(3-Thienyl)-1-phthalazinone (1.7–10, with a PDE6 IC50 of 2 nM) distinguishes it from both sildenafil (ratio ~130, PDE6 IC50 = 37 nM) and vardenafil (ratio = 15, PDE6 IC50 = 6.3 nM) [1]. This profile makes it an invaluable tool compound for studies designed to dissect the relationship between PDE5 and PDE6 inhibition, particularly in experimental systems where both isozymes are co-expressed and differential inhibition patterns are being mapped.

Comparative PDE5 Inhibitor Studies Focusing on PDE1 and PDE11 Off-Target Profiling

4-(3-Thienyl)-1-phthalazinone provides a PDE1 IC50 of 230 nM , closely paralleling vardenafil (PDE1 IC50 = 180 nM) , and a PDE11 IC50 of 130 nM , which is 3.5× higher (less potent) than tadalafil (PDE11 IC50 = 37 nM) [2]. This specific combination of PDE1 and PDE11 inhibition properties—PDE1 activity comparable to vardenafil and reduced PDE11 activity relative to tadalafil—makes the compound uniquely suitable for comparative isozyme profiling studies aimed at understanding the distinct off-target signatures of PDE5 inhibitor chemotypes.

Structure-Activity Relationship (SAR) Studies of Phthalazinone-Based PDE5 Inhibitors

The >1000-fold potency gap between 4-(3-Thienyl)-1-phthalazinone (PDE5 IC50 = 0.2–1.2 nM) and MY-5445 (PDE5 Ki = 1.3 µM) —two compounds sharing a phthalazinone core but differing in substitution pattern—establishes 4-(3-Thienyl)-1-phthalazinone as a critical reference point for SAR investigations. Researchers exploring how modifications at the 4-position of the phthalazinone scaffold (thienyl vs. phenyl vs. amino vs. benzyl substituents) modulate PDE5 binding affinity and isozyme selectivity will require this compound as a high-potency benchmark against which structural analogs can be quantitatively assessed.

Quote Request

Request a Quote for 4-(3-Thienyl)-1-phthalazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.